Cas no 503310-57-4 (1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide)

1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide 化学的及び物理的性質
名前と識別子
-
- 1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide
- methyl 1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate
- Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide
- SCHEMBL15909552
- METHYL 1,1-DIOXO-1??,2,5-THIADIAZOLIDINE-2-CARBOXYLATE
- 503310-57-4
- G71019
- MAVKPXNJECNKPS-UHFFFAOYSA-N
- 1,1-dioxo-[1,2,5]thiadiazolidine-2-carboxylic acid methyl ester
- methyl 1,1-dioxo-1lambda,2,5-thiadiazolidine-2-carboxylate
- Methyl1,2,5-thiadiazolidine-2-carboxylate1,1-dioxide
- 1,1-dioxo-1lambda6-[1,2,5]thiadiazolidine-2-carboxylic acid methyl ester
-
- インチ: InChI=1S/C4H8N2O4S/c1-10-4(7)6-3-2-5-11(6,8)9/h5H,2-3H2,1H3
- InChIKey: MAVKPXNJECNKPS-UHFFFAOYSA-N
- ほほえんだ: COC(=O)N1CCNS1(=O)=O
計算された属性
- せいみつぶんしりょう: 180.02047791g/mol
- どういたいしつりょう: 180.02047791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 84.1Ų
1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM390744-1g |
1,1-dioxo-[1,2,5]thiadiazolidine-2-carboxylic acid methyl ester |
503310-57-4 | 95%+ | 1g |
$581 | 2022-06-11 | |
1PlusChem | 1P00E8B6-1g |
1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide |
503310-57-4 | 98% | 1g |
$306.00 | 2024-05-01 | |
1PlusChem | 1P00E8B6-250mg |
1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide |
503310-57-4 | 98% | 250mg |
$120.00 | 2024-05-01 | |
Ambeed | A292085-1g |
Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide |
503310-57-4 | 98% | 1g |
$306.0 | 2025-02-25 | |
Alichem | A059007392-1g |
Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide |
503310-57-4 | 97% | 1g |
$538.56 | 2022-03-31 | |
Alichem | A059007392-5g |
Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide |
503310-57-4 | 97% | 5g |
$1590.00 | 2023-09-01 | |
Ambeed | A292085-100mg |
Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide |
503310-57-4 | 98% | 100mg |
$69.0 | 2025-02-25 | |
Ambeed | A292085-250mg |
Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide |
503310-57-4 | 98% | 250mg |
$120.0 | 2025-02-25 | |
1PlusChem | 1P00E8B6-100mg |
1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide |
503310-57-4 | 98% | 100mg |
$69.00 | 2024-05-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536357-1g |
Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide |
503310-57-4 | 98% | 1g |
¥5178.00 | 2024-05-11 |
1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide 関連文献
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxideに関する追加情報
Comprehensive Guide to 1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide (CAS No. 503310-57-4)
1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide (CAS No. 503310-57-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule features a unique thiadiazolidine core, which contributes to its versatile reactivity and potential applications. Researchers are particularly interested in its structural motifs, as they resemble bioactive scaffolds found in many drug candidates.
The methyl ester functional group in this compound enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry. With the growing demand for novel heterocyclic compounds in drug discovery, 1,2,5-thiadiazolidine derivatives like this one are being explored for their potential in developing enzyme inhibitors and receptor modulators. Recent studies highlight its relevance in addressing challenges related to metabolic disorders and infectious diseases, aligning with current trends in precision medicine.
From a synthetic perspective, 1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide serves as a key building block for constructing more complex molecular architectures. Its 1,1-dioxide moiety offers unique electronic properties that can influence reaction pathways, making it a subject of interest in green chemistry applications. As industries shift toward sustainable practices, researchers are investigating how such compounds can be synthesized with minimal environmental impact.
The compound’s mechanism of action often involves interactions with biological targets through hydrogen bonding and dipole moments, facilitated by its sulfone group. This characteristic has led to its evaluation in computational chemistry studies, where molecular docking simulations predict its binding affinities. Given the rise of AI-driven drug discovery, datasets containing 503310-57-4 are increasingly used to train algorithms for identifying new therapeutic agents.
In material science, derivatives of 1,2,5-thiadiazolidine have shown promise in developing advanced polymers with tailored properties. The methyl ester group allows for further functionalization, enabling the creation of materials with specific mechanical or thermal characteristics. This aligns with industry demands for high-performance materials in electronics and coatings.
Quality control and analytical methods for 1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide typically involve techniques like HPLC and NMR spectroscopy. Ensuring purity is critical, especially when the compound is used in pharmaceutical intermediates. Regulatory guidelines emphasize stringent testing protocols, reflecting the compound’s importance in GMP-compliant synthesis.
Market trends indicate a steady demand for thiadiazolidine-based compounds, driven by their applications in life sciences and specialty chemicals. Suppliers and manufacturers are optimizing production processes to meet the needs of research institutions and industrial partners. With patents expiring on older drug molecules, there is renewed interest in novel scaffolds like 503310-57-4 for next-generation therapeutics.
For researchers sourcing this compound, it is essential to verify suppliers’ certifications and analytical data. Reputable providers offer detailed technical specifications, including solubility profiles and stability under various conditions. Storage recommendations often highlight protection from moisture and light to maintain the integrity of the 1,1-dioxide functional group.
Future directions for 1,2,5-Thiadiazolidine-2-carboxylic acid, methyl ester, 1,1-dioxide may include explorations in biocatalysis and flow chemistry, where its reactivity can be harnessed in continuous manufacturing systems. Collaborative efforts between academia and industry are likely to uncover new applications, reinforcing its role in innovative chemical solutions.
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